

GI 181771: A Technical Overview of its Role in Satiety Signaling

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GI 181771, a potent and selective cholecystokinin-A (CCK-A) receptor agonist, emerged as a promising therapeutic candidate for the regulation of satiety and food intake. This technical guide provides a comprehensive overview of the available scientific and clinical data on **GI 181771**. It details the compound's mechanism of action, its interaction with the CCK-A receptor, and the outcomes of clinical investigations. This document synthesizes the existing knowledge to inform researchers, scientists, and drug development professionals about the scientific journey of **GI 181771**, from its pharmacological profile to its clinical evaluation in the context of satiety signaling.

Introduction: The Role of Cholecystokinin in Satiety

Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a pivotal role in the regulation of food intake and satiety.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, CCK acts on CCK-A receptors located on vagal afferent fibers. This activation transmits satiety signals to the nucleus of the solitary tract in the brainstem, leading to a reduction in meal size and duration of eating.[1] The physiological effects of CCK have made its receptors, particularly the CCK-A subtype, an attractive target for the development of anti-obesity therapeutics.



GI 181771 was developed as a selective CCK-A receptor agonist with the therapeutic goal of mimicking the natural satiety effects of endogenous CCK to help control food intake and potentially induce weight loss.

Mechanism of Action and Pharmacological Profile

GI 181771 is a benzodiazepine derivative that functions as a full agonist at the human CCK-A receptor. Its selectivity for the CCK-A receptor over the CCK-B receptor is a key feature of its pharmacological profile.

Receptor Binding Affinity

In vitro studies have characterized the binding affinity of **GI 181771** for both CCK-A and CCK-B receptors. The following table summarizes the available quantitative data.

Receptor Subtype	Ligand	Parameter	Value (nM)
CCK-A (CCK-1)	[¹²⁵ I]BH-CCK-8	IC50	105 ± 13
CCK-B (CCK-2)	[¹²⁵ I]BH-CCK-8	IC50	5.6 ± 0.1
CCK-A (CCK-1)	¹²⁵ I-BDZ-1 (Benzodiazepine Ligand)	Ki	104.7 ± 19.6
CCK-B (CCK-2)	¹²⁵ I-BDZ-2 (Benzodiazepine Ligand)	Ki	5.1 ± 1.6

Data from referenced preclinical studies.

Note: While **GI 181771** demonstrates a higher affinity for the CCK-B receptor in binding assays, it is functionally a full agonist only at the CCK-A receptor and lacks agonist activity at the CCK-B receptor.

Signaling Pathway

The activation of the CCK-A receptor by **GI 181771** is presumed to initiate the canonical G-protein coupled receptor signaling cascade associated with this receptor. This pathway involves

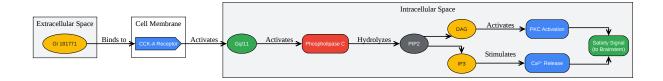




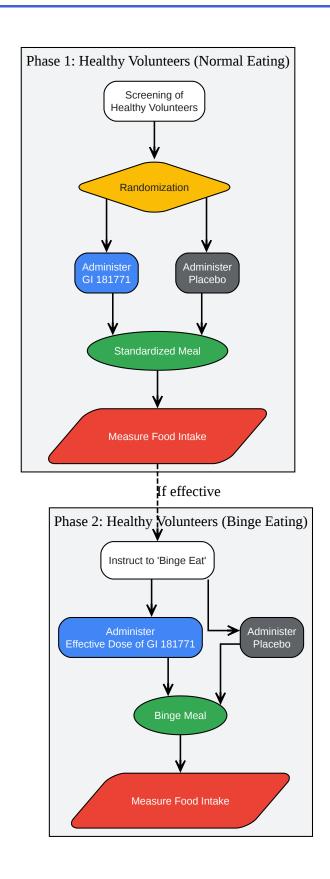


the coupling to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade within vagal afferent neurons is believed to be the primary mechanism through which **GI 181771** exerts its effects on satiety.









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